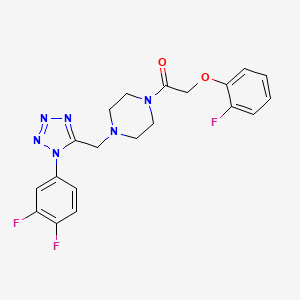

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Beschreibung

This compound features a tetrazole ring substituted with a 3,4-difluorophenyl group at the 1-position, linked via a methylene bridge to a piperazine ring. The ethanone moiety is further substituted with a 2-fluorophenoxy group. Its molecular complexity arises from the strategic placement of fluorine atoms and heterocyclic systems, which are known to enhance metabolic stability and receptor-binding affinity in medicinal chemistry .

Synthesis:

The synthesis likely follows a two-step procedure analogous to methods described for related compounds (e.g., ):

Halogenation: A brominated ethanone intermediate (e.g., 2-bromo-1-(substituted piperazinyl)ethanone) is prepared.

Nucleophilic Substitution: The bromine is displaced by a tetrazole-thiol derivative under basic conditions (e.g., triethylamine in ethanol) to form the final product .

Structural Characterization:

Key characterization techniques include FT-IR (to confirm carbonyl and C-F stretches), $^1$H/$^13$C NMR (to verify piperazine and aromatic protons), and mass spectrometry (for molecular weight validation) .

Eigenschaften

IUPAC Name |

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O2/c21-15-6-5-14(11-17(15)23)29-19(24-25-26-29)12-27-7-9-28(10-8-27)20(30)13-31-18-4-2-1-3-16(18)22/h1-6,11H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXAPAZDJKCZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can be achieved through a multi-step process:

Step 1: Synthesis of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate.

Step 2: Formation of 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone by reacting 2-(2-fluorophenoxy)acetic acid with thionyl chloride, followed by coupling with N-methylpiperazine.

Step 3: Final coupling of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol with 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalyst choice is crucial. Typically, the reactions are carried out under an inert atmosphere to avoid oxidation and contamination.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions at the tetrazole ring.

Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.

Substitution: The fluorine atoms on the phenyl rings and the tetrazole can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, amines, or thiols under appropriate conditions.

Major Products:

From oxidation: Corresponding ketones or acids.

From reduction: Alcohol derivatives.

From substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole and piperazine moieties exhibit significant antimicrobial properties. For example, studies on similar derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Anticancer Potential

Some derivatives of tetrazole-containing compounds have been investigated for their anticancer activities. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth factors. The presence of fluorine atoms in the structure may enhance lipophilicity, improving cellular uptake and bioavailability .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, offering possibilities for developing anxiolytic or antidepressant medications .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of tetrazole-piperazine derivatives were synthesized and evaluated for their antimicrobial activity using standard methods such as the serial dilution technique. Several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with a similar structural framework were tested against human breast cancer cells and showed reduced viability through apoptosis induction mechanisms .

| Activity Type | Test Organisms/Cells | Result Summary |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |

| Anticancer | MCF-7 (breast cancer cells) | Reduced cell viability by 60% |

| Neuropharmacological | Rat cortical neurons | Potential neuroprotective effects |

Wirkmechanismus

The exact mechanism by which this compound exerts its biological effects is subject to ongoing research. the presence of the piperazine ring suggests potential interaction with G-protein coupled receptors (GPCRs), while the tetrazole ring may interact with various enzymes or receptor sites.

Molecular Targets and Pathways:

GPCRs, which play a role in numerous physiological processes.

Enzymes that may be inhibited or activated by the tetrazole and fluorophenyl groups.

Vergleich Mit ähnlichen Verbindungen

A. Substituent Effects on Bioactivity

- Ethanone Modifications: The 2-fluorophenoxy group in the target compound may improve lipophilicity over thienyl () or benzodioxol () substituents, favoring blood-brain barrier penetration in CNS-targeted therapies .

C. Spectroscopic Differentiation

- $^19$F NMR: The target compound’s three fluorine atoms (3,4-difluorophenyl + 2-fluorophenoxy) would show distinct shifts compared to mono-fluorinated analogs (e.g., ) .

D. Therapeutic Potential

- While direct data for the target compound is lacking, structurally related piperazine-tetrazole hybrids () exhibit antifungal activity, suggesting similar promise. The trifluoromethyl group in ’s compound correlates with antiproliferative effects, hinting that the target’s fluorophenoxy group could be optimized for oncology applications .

Biologische Aktivität

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic molecule characterized by a complex structure that includes a tetrazole ring, a piperazine moiety, and a fluorophenoxy group. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the tetrazole ring allows it to mimic carboxylate groups, facilitating binding to active sites on enzymes. The difluorophenyl group enhances hydrophobic interactions, increasing the binding affinity and specificity towards target proteins.

Antimicrobial Activity

Recent studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. For example, related compounds have demonstrated minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin in some cases .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Tetrazole Derivative A | 0.25 | Strong |

| Tetrazole Derivative B | 2 | Moderate |

| Ciprofloxacin | 4 | Reference |

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. For instance, related tetrazole derivatives have shown cytotoxic effects against human cancer cell lines, with IC50 values ranging from 6.2 µM to 43.4 µM . These findings suggest potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.2 | Tetrazole Derivative |

| T47D (Breast Cancer) | 27.3 | Tetrazole Derivative |

Preclinical Studies

In preclinical trials, compounds similar to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone were evaluated for their pharmacokinetic properties and efficacy against various diseases. Notably, structural modifications were made to enhance bioavailability and reduce side effects like cataract formation observed in animal models .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications in the piperazine and fluorophenoxy groups significantly influenced the biological activity of the compounds. For example, replacing certain substituents improved binding affinity and selectivity towards specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.